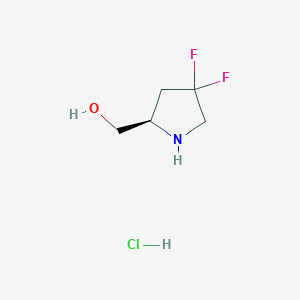
(R)-(4,4-二氟吡咯烷-2-基)甲醇盐酸盐
描述
(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2NO and its molecular weight is 173.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物测试
该化合物可作为药物测试中的参考标准,以确保药物制剂的准确性和质量。 其精确的结构和性质使其成为该目的的理想候选者 .
化学合成
作为有机合成中的构建单元,该化合物可用于创建各种药物,尤其是那些需要吡咯烷核心结构的药物,该结构以其在药物开发中的有效性而闻名 .
生物活性研究
吡咯烷衍生物表现出广泛的生物活性,包括抗菌、抗真菌、抗病毒和抗疟疾作用。 该化合物可以针对类似的特性进行研究,有可能导致治疗各种疾病的新疗法 .
酶抑制
吡咯烷核心通常与酶抑制作用相关。 该化合物可以针对其作为酶抑制剂的潜力进行研究,这可能对治疗酶调节至关重要的疾病具有影响 .
神经药理学
鉴于一些吡咯烷衍生物已显示出神经药理学活性,因此可以探索该化合物对神经功能或疾病的影响 .
糖尿病管理
吡咯烷衍生物与血糖降低有关。 可以研究该化合物在管理糖尿病和相关代谢紊乱方面的潜在应用 .
生物活性
(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride is a synthetic compound with potential biological activities attributed to its unique chemical structure. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a hydroxymethyl group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for medicinal chemistry applications.
Predicted Biological Activities
Research indicates that (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride may exhibit significant biological activity due to its functional groups. The presence of both amine and alcohol groups allows for various interactions with biological targets, which may include:
- Analgesic Properties : Similar compounds have shown potential in pain relief.
- Anti-inflammatory Effects : The difluoropyrrolidine structure may enhance anti-inflammatory activity by modulating immune responses.
- Receptor Interaction : The compound's structure suggests it could interact with various receptors or enzymes in the body.
Structure-Activity Relationship (SAR)
Computational models have predicted the activity of (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride based on its structure. The following table summarizes some related compounds and their predicted activities:
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride | Pyrrolidine with difluoromethyl | Predicted analgesic and anti-inflammatory properties | Enhanced lipophilicity due to difluoromethyl substitution |
| (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol | Aminophenyl + Difluoropyrrolidine | Predicted analgesic properties | Potential for receptor interaction |
| (1-(3-Aminophenyl)-4-fluoropyrrolidin-2-yl)methanol | Aminophenyl + Monofluoropyrrolidine | Moderate anti-inflammatory effects | Reduced activity due to monofluoro substitution |
While specific mechanisms for (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride are not fully elucidated, similar compounds often act through:
- Receptor Modulation : Compounds in this class may bind to specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes involved in inflammatory processes or pain signaling.
- Interaction with Heat Shock Proteins : Research suggests potential interactions with HSP90, a chaperone protein involved in various cellular processes.
Case Studies and Research Findings
Recent studies have investigated the biological activities of related compounds. For example:
- A study on dipyridamole analogues indicated that modifications to the pyrrolidine ring can significantly alter metabolic stability and biological activity . This suggests that structural variations in (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride could lead to enhanced therapeutic effects.
属性
IUPAC Name |
[(2R)-4,4-difluoropyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(2-9)8-3-5;/h4,8-9H,1-3H2;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAVXSQHRZARDV-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC1(F)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















